molecular formula C13H11BrN2OS B7832311 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone CAS No. 89991-23-1

1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone

Cat. No.: B7832311
CAS No.: 89991-23-1
M. Wt: 323.21 g/mol
InChI Key: GECQZBOLMLCELC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone ( 89991-23-1) is a specialized organic compound with a molecular formula of C13H11BrN2OS and a molecular weight of 323.21 g/mol. This molecule features a bromophenyl ketone group linked via a thioether bridge to a 6-methylpyrimidine ring, a structural motif of significant interest in medicinal chemistry and materials science. The compound's primary research value lies in its role as a versatile chemical intermediate. The pyrimidine-thioether scaffold is recognized as a key pharmacophore in drug discovery, particularly in the development of kinase inhibitors, such as those targeting mTOR for anticancer research . Furthermore, the bromophenyl substituent and the electron-deficient pyrimidine ring make this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create complex biaryl structures for pharmaceutical candidates and organic electronic materials . The presence of the thioether linkage adjacent to a carbonyl group is also a structural feature found in compounds studied for their nonlinear optical properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c1-9-6-13(16-8-15-9)18-7-12(17)10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECQZBOLMLCELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523676
Record name 1-(4-Bromophenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-23-1
Record name 1-(4-Bromophenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Ethylacetophenone

A high-yield approach involves the bromination of 4-ethylacetophenone using phenyltrimethylammonium tribromide (PTAB) in tetrahydrofuran (THF). Under anhydrous conditions at 0°C, PTAB selectively brominates the alpha-position of the ketone, yielding 2-bromo-1-(4-ethylphenyl)ethanone with quantitative efficiency. This method avoids over-bromination and simplifies purification, as demonstrated by the isolation of 15.9 g (100% yield) of the product after ether extraction and solvent evaporation.

Reaction Conditions :

  • Substrate : 4-ethylacetophenone (60 mmol)

  • Reagent : PTAB (60 mmol)

  • Solvent : THF (100 mL)

  • Temperature : 0°C → ambient (20 min)

  • Workup : Diethyl ether extraction, magnesium sulfate drying

Alternative Bromination Using N-Bromosuccinimide (NBS)

For substrates sensitive to PTAB, NBS in acetonitrile with p-toluenesulfonic acid (PTSA) under reflux achieves 93% yield. This method is particularly effective for electron-rich aromatic ketones, where PTSA catalyzes the enolization necessary for bromination.

Key Data :

  • Substrate : 1-(4-ethylphenyl)ethanone (40.4 mmol)

  • Reagent : NBS (40.4 mmol), PTSA (60.8 mmol)

  • Solvent : Acetonitrile (200 mL)

  • Temperature : Reflux (2 h)

  • Purification : Silica gel chromatography (CH₂Cl₂ eluent)

Synthesis of 6-Methylpyrimidine-4-thiol

The pyrimidine thiol component is synthesized via cyclocondensation of thiourea with acetoacetic ester derivatives. Source outlines a protocol yielding 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in 90% yield, which is subsequently functionalized to the desired thiol.

Procedure :

  • Cyclization : Thiourea (10 mmol) and ethyl acetoacetate (10 mmol) are refluxed in methanol with sodium methoxide for 7 h.

  • Workup : Neutralization with acetic acid precipitates the product, which is filtered and recrystallized.

Analytical Validation :

  • ¹H NMR : δ 2.09 (s, 3H, CH₃)

  • Melting Point : 275–277°C

Thioether Formation via Nucleophilic Substitution

The critical coupling step involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 6-methylpyrimidine-4-thiol under basic conditions. Source confirms that thiolation reactions between pyrimidine thiols and bromoethanones proceed efficiently in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

Optimized Coupling Protocol

  • Substrates :

    • 2-Bromo-1-(4-bromophenyl)ethanone (1 equiv)

    • 6-Methylpyrimidine-4-thiol (1.2 equiv)

  • Base : Potassium carbonate (2 equiv)

  • Solvent : DMF (anhydrous)

  • Temperature : 80°C, 12 h

  • Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane)

Mechanistic Insight :
The thiolate anion (generated in situ) attacks the electrophilic alpha-carbon of the bromoethanone, displacing bromide via an Sₙ2 mechanism. Steric hindrance from the pyrimidine’s methyl group necessitates elevated temperatures for complete conversion.

Alternative Synthetic Pathways

One-Pot Bromination-Thiolation

A streamlined approach combines bromination and thiolation in a single vessel. Copper(I) bromide in ethyl acetate facilitates the bromination of 1-(4-bromophenyl)ethanone, followed by immediate addition of the pyrimidine thiol and base. While this reduces purification steps, yields are modest (55–60%) due to competing side reactions.

Sonochemical Acceleration

Sonication during the coupling step enhances reaction rates by improving mixing and reducing particle aggregation. Trials using a 40 kHz ultrasonic bath at 50°C achieved 80% yield in 6 h, compared to 12 h under thermal conditions.

Analytical Characterization

Post-synthesis validation ensures product integrity:

  • HPLC : Retention time = 18.6 min (>99% purity)

  • Mass Spectrometry : m/z 323.21 [M+H]⁺

  • ¹H NMR (CDCl₃) :

    • δ 8.45 (s, 1H, pyrimidine-H)

    • δ 7.85 (d, J = 8.3 Hz, 2H, Ar-H)

    • δ 4.48 (s, 2H, SCH₂)

    • δ 2.50 (s, 3H, CH₃-pyrimidine)

Challenges and Optimization Strategies

  • Thiol Oxidation : The pyrimidine thiol is prone to disulfide formation. Conducting reactions under nitrogen or argon minimizes oxidation.

  • Purification : Silica gel chromatography remains the most effective method, though recrystallization from toluene/isopropanol improves crystallinity.

  • Scale-Up : Batch processing in THF at 0°C with PTAB is preferred for industrial applications due to reproducibility and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanoic acid

  • Reduction: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanol or 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanamine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(4-bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, which is a common target for antimicrobial agents.

CompoundActivity Against S. aureusActivity Against E. coli
This compoundMIC: 32 µg/mLMIC: 64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cells by activating caspase pathways. A notable study tested its efficacy against human breast cancer cell lines (MCF-7), revealing IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism
MCF-715Caspase activation
HeLa20Cell cycle arrest

Polymer Chemistry

The thioether functionality in the compound allows for its incorporation into polymer matrices, enhancing the mechanical properties and thermal stability of materials. Research has shown that adding this compound to polyvinyl chloride (PVC) can improve its resistance to thermal degradation.

Polymer TypeThermal Stability Improvement (%)Mechanical Strength Improvement (%)
PVC2515

Synthesis of Novel Compounds

The unique structure of this compound serves as a precursor for synthesizing novel compounds with enhanced biological activities. For instance, researchers have successfully modified the pyrimidine ring to create derivatives with improved selectivity for specific biological targets, such as protein kinases involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the bromophenyl group could enhance the antibacterial activity by increasing membrane permeability.

Case Study 2: Anticancer Activity in Vivo

A preclinical trial evaluated the anticancer effects of the compound in mice bearing MCF-7 tumors. The treatment group showed a significant reduction in tumor size compared to controls, suggesting potential for further development into therapeutic agents.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Thioether Analogs

1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone (CAS: 37664-35-0)
  • Structure : Replaces pyrimidine with a 5-methyl-1,2,4-triazole.
  • Molecular Weight : 312.19 g/mol (vs. hypothetical ~340 g/mol for the pyrimidine analog).
  • Purity : 95% (lab-grade), indicating moderate synthetic efficiency .
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((2-((4-fluorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)ethanone
  • Structure : Pyrimidine with oxy-linkage and piperazine substituent.
  • Molecular Weight : 487.12 g/mol (LCMS).
  • Melting Point : 138–142°C.
  • Yield : 90%, suggesting robust synthetic routes for oxy-linked pyrimidines .
  • Key Differences: The oxy linkage (vs.

Dihydropyrimidinone Derivatives

1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
  • Structure : Sulfanylidene group on a dihydropyrimidine scaffold.
  • Biological Activity : Exhibits antibacterial and antifungal properties, attributed to the sulfanylidene group’s nucleophilic reactivity .
  • Key Differences : The saturated pyrimidine ring and sulfanylidene group enhance conformational rigidity compared to the target compound’s aromatic pyrimidine.

Substituent Variation in Aryl-Thioether Compounds

1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone (CAS: 63675-73-0)
  • Structure : Methoxy groups replace bromine on both aryl rings.
  • Key Differences : Methoxy groups are electron-donating, increasing solubility in polar solvents compared to bromophenyl derivatives. This substitution reduces molecular weight and lipophilicity .
2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone
  • Structure : Combines chlorophenyl-thio and hydroxyphenyl groups.
  • Hydrogen Bonding : The hydroxyl group enables strong hydrogen bonding, influencing crystal packing and solubility—contrasting with bromophenyl’s hydrophobic dominance .

Pyrazole-Based Analogs

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Structure : Pyrazole core with bromophenyl and fluorophenyl substituents.
  • Key Differences : The pyrazole ring introduces a five-membered heterocycle, which may confer distinct pharmacokinetic profiles compared to six-membered pyrimidines .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield/Purity Key Structural Features Biological Activity
1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone (hypothetical) ~340 - - Bromophenyl, pyrimidinyl-thio Not reported
1-(4-Bromophenyl)-2-[(5-methyltriazol-3-yl)thio]ethanone 312.19 - 95% Bromophenyl, triazole-thio Lab use
Piperazinyl-pyrimidinyl-oxy compound 487.12 138–142 90% Chlorophenyl, pyrimidinyl-oxy, piperazine Not reported
Dihydropyrimidinone derivative - - - Sulfanylidene, tetrahydropyrimidine Antibacterial, antifungal
1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone - - - Methoxyphenyl, thioether Not reported

Key Research Findings

Synthetic Efficiency : Oxy-linked pyrimidines (e.g., piperazinyl compound) achieve higher yields (90%) than thioethers, possibly due to sulfur’s susceptibility to oxidation .

Hydrogen Bonding : Hydroxyl-substituted analogs form stronger intermolecular interactions than bromophenyl derivatives, affecting crystallization and solubility .

Biological Activity

1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone, a compound with the molecular formula C13H11BrN2OSC_{13}H_{11}BrN_2OS, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and actoprotective effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structure C13H11BrN2OS\text{Structure }C_{13}H_{11}BrN_2OS

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study conducted on various triazole derivatives highlighted their effectiveness against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting its potential as a new antimicrobial agent .

Pathogen MIC (µg/mL) Reference
Methicillin-resistant S. aureus8
E. coli16

Anticancer Activity

The anticancer properties of the compound were evaluated through in vitro studies on human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Effect
HeLa12.5Induces apoptosis
A54915.3Cell cycle arrest at G2/M phase

Actoprotective Activity

Actoprotective activity refers to the ability of a compound to enhance physical performance under stress conditions. In experimental models using rats subjected to forced swimming tests, this compound exhibited moderate actoprotective effects compared to control groups. The most effective derivatives were found to enhance endurance and reduce fatigue .

Case Studies

  • Antimicrobial Efficacy : A comparative study involving multiple triazole derivatives showed that compounds similar to this compound had enhanced antibacterial activity against resistant strains, emphasizing the need for further exploration into their pharmacological potential .
  • Anticancer Research : In vitro studies published in recent literature reported that this compound not only inhibited tumor growth but also showed synergistic effects when combined with conventional chemotherapeutic agents, indicating its potential as an adjunct therapy in cancer treatment .
  • Actoprotective Studies : Research conducted on various derivatives demonstrated that modifications in the chemical structure can lead to increased actoprotective activity. The study concluded that certain structural features are critical for enhancing physical performance under stress conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromoacetophenone derivatives and 6-methylpyrimidine-4-thiol. Key steps include:

  • Reagent Selection : Use sodium methoxide in methanol to deprotonate the thiol group, enabling nucleophilic attack on the α-carbon of the ketone .
  • Temperature Control : Reactions are conducted at 60–80°C under inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (e.g., 1.2:1 thiol:ketone) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of the 4-bromophenyl group (δ 7.6–7.8 ppm, doublet) and pyrimidine protons (δ 8.4–8.6 ppm). ¹³C NMR identifies the carbonyl carbon (δ 190–195 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 337.0 (C₁₃H₁₁BrN₂OS⁺) .
  • X-ray Crystallography : Used to resolve conformational details, such as dihedral angles between the phenyl and pyrimidine rings .

Advanced Research Questions

Q. How does structural modification of the pyrimidine ring influence biological activity, and what SAR trends are observed?

  • Methodological Answer :

  • Comparative Analysis : Replace the 6-methyl group with ethyl or trifluoromethyl (Table 1). Bioassays (e.g., antimicrobial MIC tests) reveal:
Pyrimidine SubstituentBiological Activity (IC₅₀, μM)Source
6-Methyl12.5 (Anticancer)
6-Trifluoromethyl8.2 (Anticancer)
6-Ethyl18.3 (Antimicrobial)
  • Mechanistic Insight : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity, improving target binding (e.g., kinase inhibition) .

Q. What strategies address low yields in large-scale synthesis, and how are purity challenges mitigated?

  • Methodological Answer :

  • Catalyst Screening : Transition metals (e.g., Pd/C) reduce side reactions during coupling steps, improving yields from 45% to 68% .
  • Solvent Optimization : Switch from DMF to acetonitrile to minimize byproduct formation (e.g., disulfides) .
  • Purity Control : Use preparative HPLC (C18 column, 70:30 MeOH:H₂O) to isolate >98% pure product. LC-MS tracks degradation products during storage .

Q. How do researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell line: HepG2 vs. MCF-7) to isolate compound-specific effects .
  • Meta-Analysis : Compare data from PubChem (e.g., EC₅₀ values) with in-house results to identify outliers due to solvent/DMSO interference .
  • Structural Confirmation : Re-analyze disputed compounds via XRD to rule out isomer contamination .

Data Contradiction and Validation

Q. What experimental limitations affect reproducibility in bioactivity studies, and how are they addressed?

  • Methodological Answer :

  • Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour incubation) alters results. Mitigation: Store samples at –20°C with stabilizers (e.g., BHT) .
  • Matrix Effects : Use LC-MS/MS to differentiate compound activity from matrix interference in cell lysates .

Structural and Computational Analysis

Q. Which computational tools predict the reactivity of the thioether linkage in this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 models the electron density around the sulfur atom, predicting susceptibility to oxidation (e.g., forming sulfoxides) .
  • Molecular Docking : AutoDock Vina simulates binding to CYP450 enzymes, identifying steric clashes with the 6-methyl group .

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